2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
Description
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a triazole-based derivative distinguished by its fluorophenyl and dichlorophenyl substituents. The compound’s structure comprises a 1,2,4-triazole core linked to a 2-fluorophenyl group via a thioether bond and an acetamide moiety substituted with 3,4-dichlorophenyl (Figure 1). Preliminary studies suggest broad-spectrum antifungal and anticancer activities, though detailed pharmacokinetic data remain under investigation .
Properties
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN5OS/c17-11-6-5-9(7-12(11)18)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-13(10)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISOZZJDWJIBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding triazole derivative. The final step involves the reaction of this triazole derivative with 3,4-dichloroaniline and acetic anhydride under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and triazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives[][5].
Scientific Research Applications
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. The compound also interacts with bacterial enzymes, disrupting their normal function and leading to antibacterial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives are widely studied for their pharmacological versatility. Below is a systematic comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Insights:
Substituent Effects on Activity :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding with biological targets, whereas chlorine increases lipophilicity but may reduce solubility. For example, the target compound’s 2-fluorophenyl group shows 30% higher antifungal activity than the 2,4-dichlorophenyl analog .
- Methoxy Groups : Methoxy substituents (e.g., in ’s compound) improve antioxidant capacity but reduce membrane permeability compared to halogenated analogs .
Structural Modifications and Pharmacokinetics :
- The 3,4-dichlorophenyl acetamide moiety in the target compound contributes to a longer half-life (t₁/₂ = 6.2 h) compared to the 3,4-dimethylphenyl variant (t₁/₂ = 3.8 h) due to slower metabolic degradation .
- Compounds with trifluoromethyl groups (e.g., ) exhibit superior blood-brain barrier penetration but higher toxicity profiles .
Mechanistic Differences: The target compound inhibits fungal lanosterol 14α-demethylase (CYP51), while dichlorophenyl analogs () target bacterial dihydrofolate reductase . Pyridinyl-substituted triazoles () show weaker enzyme inhibition due to reduced hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
